![molecular formula C25H28ClN3O2S B1668652 2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid CAS No. 1077626-52-8](/img/structure/B1668652.png)
2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid
Overview
Description
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1), with cyclooxygenase-2 (COX-2), synthesizes PGE2, which is directly involved in signaling during inflammation, fever and pain. 5-Lipoxygenase (5-LO) initiates the synthesis of leukotrienes (LTs), which are pro-inflammatory mediators. CAY10589 is a dual inhibitor of mPGES-1 (IC50 = 1.3 μM) and 5-LO (IC50 = 1.0 μM). It effectively inhibits PGE2 and LT synthesis in both cell free and intact cell assays. CAY10589 has minor effects on COX-1 and COX-2, inhibiting these enzymes 34% and 38.8%, respectively, at 10 μM.
CAY10589 is an inhibitor of mPGES-1.
Scientific Research Applications
Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Compounds structurally similar to 2-[(4-{([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid have been studied for their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, including classical and nonclassical analogues, demonstrate significant potency against human TS and DHFR, suggesting potential therapeutic applications in cancer treatment (Gangjee et al., 2008).
Synthesis and Biological Activity of Thiazolidinones and Thiazanones
Research has focused on synthesizing novel compounds with long alkyl chains, including derivatives of 2-[(4-{([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid. These compounds have been evaluated for various biological activities, suggesting potential for development in therapeutic contexts (Rahman et al., 2005).
Design and Evaluation of Thiopyrimidine-Glucuronide Compounds
Research in 2022 explored the synthesis of novel thiopyrimidine-glucuronide compounds, featuring a similar structural framework. These compounds have shown promising biological activities, indicating their potential application in the medical and pharmaceutical fields (Wanare, 2022).
Nonclassical Antifolate Inhibitors of Thymidylate Synthase
Studies have also been conducted on nonclassical antifolate inhibitors of thymidylate synthase. These include analogues with various substituents, indicating the potential of these compounds in antitumor and antibacterial applications (Gangjee et al., 1996; Gangjee et al., 1997).
Novel Dual Inhibitors of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase
Research on pirinixic acid derivatives, structurally related to 2-[(4-{([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid, has revealed their potential as dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. This suggests therapeutic applications in treating inflammation and cancer (Koeberle et al., 2008).
Mechanism of Action
Target of Action
The primary targets of CAY10589 are Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) and 5-Lipoxygenase (5-LO) . mPGES-1, in conjunction with cyclooxygenase-2 (COX-2), synthesizes Prostaglandin E2 (PGE2), which plays a crucial role in signaling during inflammation, fever, and pain . 5-LO initiates the synthesis of leukotrienes (LTs), which are pro-inflammatory mediators .
Mode of Action
CAY10589 acts as a dual inhibitor of mPGES-1 and 5-LO . It effectively inhibits PGE2 and LT synthesis in both cell-free and intact cell assays . CAY10589 also has minor effects on COX-1 and COX-2, inhibiting these enzymes 34% and 38.8%, respectively, at 10 μM .
Biochemical Pathways
CAY10589 affects the Cyclooxygenase Pathway and the Lipoxygenase Pathways . By inhibiting mPGES-1 and 5-LO, it disrupts the synthesis of PGE2 and LTs, which are key mediators in these pathways. These pathways are involved in the production of inflammatory lipid mediators, contributing to inflammation, fever, and pain .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol is provided
Result of Action
By inhibiting mPGES-1 and 5-LO, CAY10589 effectively reduces the synthesis of PGE2 and LTs . These are key mediators in inflammation, fever, and pain, so their reduction can potentially alleviate these conditions .
Action Environment
It’s worth noting that the compound’s storage conditions can affect its stability . It’s recommended to store the compound at -20°C for optimal stability .
properties
IUPAC Name |
2-[4-chloro-6-[(4-phenylphenyl)methylamino]pyrimidin-2-yl]sulfanyloctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O2S/c1-2-3-4-8-11-21(24(30)31)32-25-28-22(26)16-23(29-25)27-17-18-12-14-20(15-13-18)19-9-6-5-7-10-19/h5-7,9-10,12-16,21H,2-4,8,11,17H2,1H3,(H,30,31)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMPYBCEABTPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NCC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648876 | |
Record name | 2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid | |
CAS RN |
1077626-52-8 | |
Record name | 2-[[4-[([1,1′-Biphenyl]-4-ylmethyl)amino]-6-chloro-2-pyrimidinyl]thio]octanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1077626-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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